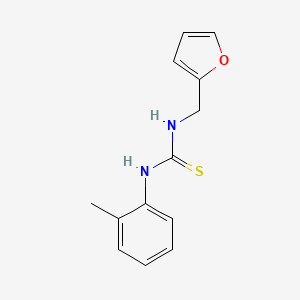

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is an organic compound that features a furan ring and a thiourea moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea typically involves the reaction of furan-2-ylmethylamine with 2-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

2.1. Reaction Conditions

-

Solvents: Commonly used solvents include acetonitrile, ethanol, or dimethylformamide (DMF).

-

Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.

-

Catalysts: Bases such as triethylamine can be used to facilitate the reaction.

2.2. Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea linkage.

Chemical Reactions Involving 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea

This compound can participate in various chemical reactions typical of thioureas, including:

-

Alkylation: Thioureas can undergo alkylation reactions at the nitrogen atoms.

-

Cyclization: Under certain conditions, thioureas can undergo cyclization reactions to form heterocyclic compounds.

-

Hydrolysis: Thioureas can hydrolyze to form ureas or other derivatives.

3.1. Alkylation Reactions

| Reactant | Product | Conditions |

|---|---|---|

| Alkyl halide | Alkylated thiourea | Base, solvent |

3.2. Cyclization Reactions

| Reactant | Product | Conditions |

|---|---|---|

| Thiourea derivative | Heterocyclic compound | Acid or base, heat |

3.3. Hydrolysis Reactions

| Reactant | Product | Conditions |

|---|---|---|

| Thiourea | Urea derivative | Water, acid or base |

4.1. Enzyme Inhibition

Studies have shown that thiourea derivatives can act as inhibitors for certain enzymes, such as urease . The mechanism typically involves binding to the active site of the enzyme, thereby blocking its activity.

4.2. Cellular Pathway Interactions

Thioureas can interact with cellular pathways by modulating signaling molecules or receptors. This interaction can lead to various biological effects, including antitumor or antimicrobial activities.

科学的研究の応用

Antimicrobial Activity

Research indicates that 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness at low concentrations.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

These results underscore the potential of this compound as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promise in antifungal applications. It has been tested against common fungal strains with varying degrees of effectiveness.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings suggest that the compound could be further explored for developing antifungal agents.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values indicate the compound's potential effectiveness in inhibiting cancer cell proliferation, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:

- Antimicrobial Efficacy Study : A study evaluated various urea derivatives against common pathogens. Results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

作用機序

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.

類似化合物との比較

Similar Compounds

- 1-(Furan-2-ylmethyl)-3-phenylthiourea

- 1-(Furan-2-ylmethyl)-3-(4-methylphenyl)thiourea

- 1-(Furan-2-ylmethyl)-3-(2-chlorophenyl)thiourea

Uniqueness

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is unique due to the presence of both a furan ring and a thiourea moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

生物活性

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of its biological activity based on diverse scientific studies.

Chemical Structure and Properties

This compound is characterized by a thiourea scaffold, which is known for its diverse biological activities. The furan and methylphenyl substituents contribute to its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related furan derivatives indicate effective inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported with MICs ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming conventional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of thiourea derivatives have been extensively studied, particularly their role as protein tyrosine kinase inhibitors. In vitro evaluations have demonstrated that certain thiourea derivatives exhibit significant cytotoxicity against cancer cell lines:

- Cytotoxicity Data : For example, compounds derived from similar structures showed IC50 values in the range of 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines, indicating moderate to high effectiveness .

The mechanism by which this compound exerts its biological effects typically involves:

- Enzyme Inhibition : The compound can interact with specific enzymes or receptors through hydrogen bonding and non-covalent interactions, leading to modulation of their activity.

- Cellular Pathways : It may disrupt cellular processes that are crucial for cancer cell proliferation or bacterial survival, contributing to its observed effects .

Case Study 1: Antitumor Evaluation

In a study focused on the synthesis and evaluation of thiourea derivatives as protein tyrosine kinase inhibitors, compounds structurally related to this compound were synthesized and tested against human lung adenocarcinoma cell lines. The results indicated that some derivatives had up to tenfold increased inhibitory activity compared to initial compounds .

Case Study 2: Antimicrobial Studies

Another investigation assessed the antimicrobial efficacy of various thiourea derivatives, including those similar to this compound. Results showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values supporting their potential as therapeutic agents in treating infections .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10-5-2-3-7-12(10)15-13(17)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRQBOZRJSWRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。